molecular formula C11H8ClN3O2 B1462588 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine CAS No. 1153408-91-3

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

Cat. No.: B1462588
CAS No.: 1153408-91-3
M. Wt: 249.65 g/mol
InChI Key: DJFUKKYCJQOIFC-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is a chemical compound with the molecular formula C11H8ClN3O2 and a molecular weight of 249.65 g/mol . This compound is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a nitrophenyl group at the 2nd position of the pyrimidine ring. It is used primarily in biochemical research, particularly in the field of proteomics .

Chemical Reactions Analysis

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and oxidation. For instance, the chloro group can be displaced by nucleophiles such as cyanide ions, leading to the formation of 2,4-bismethylthiopyrimidine . Common reagents used in these reactions include palladium catalysts, bases like potassium tert-butoxide, and solvents such as N-methylpyrrolidone . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles . This suggests that the compound can act as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine can be compared with other pyrimidine derivatives such as 2-chloro-6-methyl-4-nitroaniline and 2,4,6-trisubstituted pyrimidines . These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the nitrophenyl group in this compound makes it unique, as it imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives.

Properties

IUPAC Name

4-chloro-6-methyl-2-(4-nitrophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c1-7-6-10(12)14-11(13-7)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFUKKYCJQOIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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